

Acridone Derivatives as Fluorescent Probes for Nitric Oxide Detection

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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

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Application Notes and Protocols

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a multitude of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.^[1] The ability to accurately detect and quantify NO in biological systems is paramount for understanding its role in health and disease. Acridone-based fluorescent probes have emerged as a promising tool for this purpose, offering a sensitive and specific method for NO detection. This document provides detailed application notes and protocols for the use of acridone derivatives in nitric oxide sensing, tailored for researchers, scientists, and drug development professionals.

The core principle behind these probes lies in the reaction of a specific acridone derivative with nitric oxide in the presence of oxygen. This reaction leads to the formation of a triazole derivative, which exhibits a significant increase in fluorescence intensity, allowing for the visualization and quantification of NO.^{[1][2][3]}

Featured Acridone-Based NO Probe: 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone

A novel and effective acridone-based probe is 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone. This probe reacts with nitric oxide in an aqueous medium to yield a

corresponding triazole derivative, resulting in a notable fivefold increase in fluorescence intensity.[1][2][3] Its water solubility represents an advantage over some commercially available probes.[1]

Quantitative Data

The following table summarizes the key quantitative data for the 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe.

Parameter	Value	Reference
Fluorescence Intensity Increase	~5-fold	[1][2][3]
Excitation Wavelength (post-reaction)	450 nm	[2]
Emission Wavelength (post-reaction)	>515 nm	[2]
Solvent	Water with 1% DMSO	[2]

Experimental Protocols

Synthesis of 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone

The synthesis of this probe is a multi-step process starting from 9-oxo-9,10-dihydroacridine-4-carboxylic acid.[1][4]

Materials:

- 9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Dimethylformamide (DMF)
- Sodium hydride (NaH)
- Methyl iodide (MeI)

- Acetic anhydride (Ac_2O)
- Acetic acid
- Concentrated nitric acid
- 4N Sodium hydroxide (NaOH) solution
- Hydrazine hydrate
- Palladium on carbon (Pd/C)

Procedure:

- **Methylation:** Suspend 9-oxo-9,10-dihydroacridine-4-carboxylic acid in DMF and slowly add NaH with continuous stirring. Subsequently, add MeI dropwise to the mixture and stir for 2 hours at room temperature. Dilute the reaction mixture with water to precipitate the product, which is then filtered and washed.[\[1\]](#)[\[2\]](#)
- **Acetylation and Nitration:** The amino group of the resulting compound is protected using Ac_2O in acetic acid, followed by nitration in the same pot with concentrated nitric acid.[\[1\]](#)[\[4\]](#)
- **Hydrolysis:** The acetylated and nitrated acridone is then hydrolyzed using a 4N solution of NaOH . The resulting compound is purified by reprecipitation.[\[1\]](#)[\[4\]](#)
- **Reduction:** The final step involves the reduction of the nitro group using hydrazine hydrate over Pd/C to yield 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone.[\[1\]](#)[\[4\]](#)

In Vitro Nitric Oxide Detection

This protocol describes the use of the acridone probe to detect NO in an aqueous solution using a nitric oxide donor.

Materials:

- 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe
- Diethylamine NONOate diethylammonium salt (a nitric oxide donor)

- Aqueous buffer (e.g., phosphate-buffered saline, PBS) with 1% DMSO
- Fluorometer

Procedure:

- Prepare a stock solution of the acridone probe in DMSO.
- Dilute the stock solution in the aqueous buffer to the desired final concentration.
- Measure the baseline fluorescence of the probe solution.
- Add an excess of the nitric oxide donor (e.g., diethylamine NONOate) to the probe solution.
- Incubate for 10 minutes.[\[2\]](#)[\[4\]](#)
- Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength greater than 515 nm.[\[2\]](#)
- Compare the fluorescence intensity before and after the addition of the NO donor to determine the fold increase.

Cellular Imaging of Nitric Oxide

This protocol outlines the application of the acridone probe for imaging nitric oxide in living cells.

Materials:

- Jurkat cells (or other cell line of interest)
- Cell culture medium
- 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone probe
- Fluorescence microscope with a standard filter set (excitation: 450–490 nm; emission: >515 nm)[\[2\]](#)

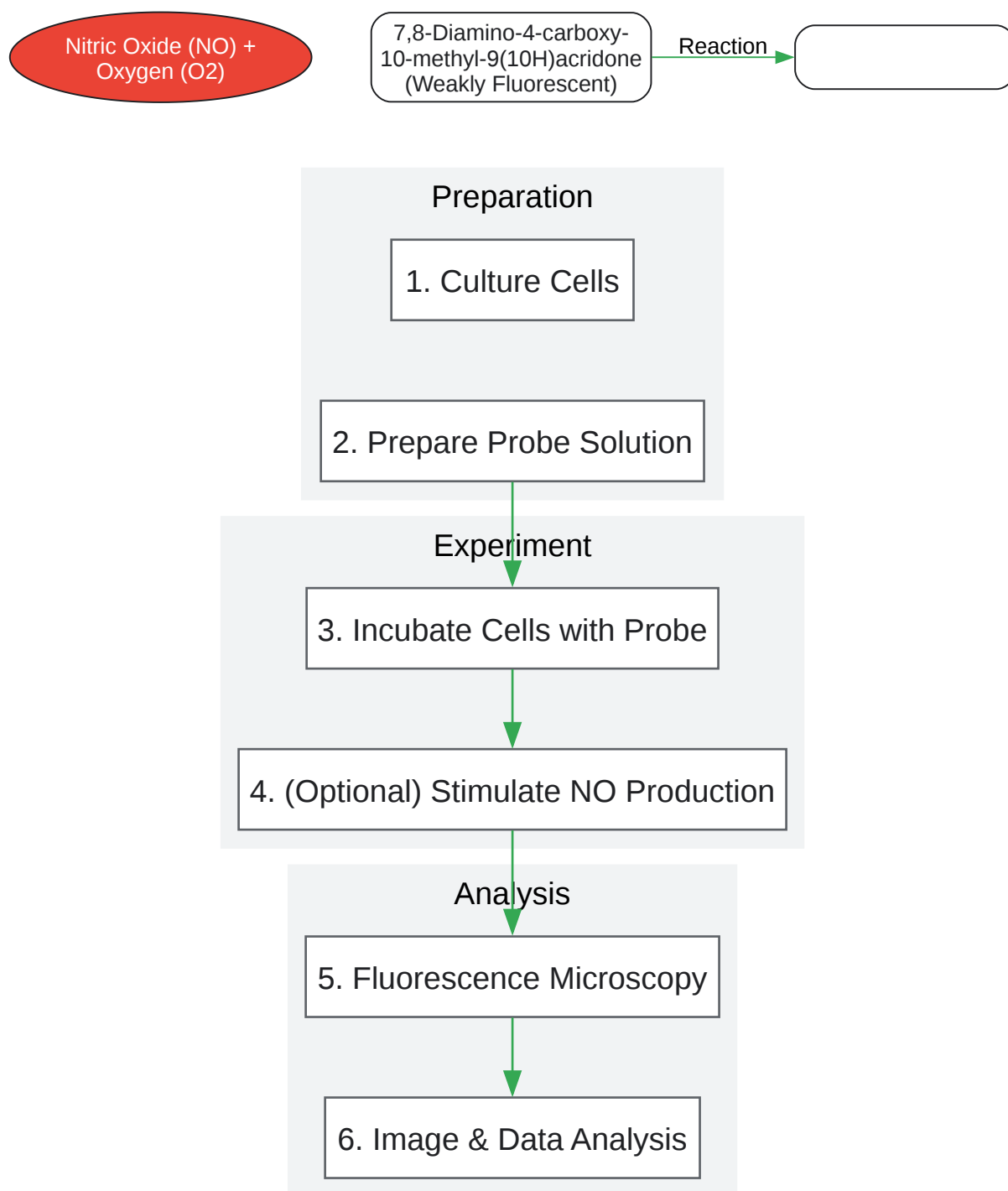
Procedure:

- Culture the cells to the desired confluency in a suitable culture dish.
- Prepare a working solution of the acridone probe in the cell culture medium (e.g., 10 μ M in water with 0.1% DMSO).[2]
- Remove the existing cell culture medium and add the probe-containing medium to the cells.
- Incubate the cells with the probe for 15 minutes.[2]
- If desired, stimulate the cells to produce nitric oxide using an appropriate agonist.
- Place the culture dish under a fluorescence microscope.
- Observe and capture fluorescent images using a standard filter set (excitation: 450–490 nm; emission: >515 nm).[2] An increase in intracellular fluorescence indicates the presence of nitric oxide.

Visualizations

Signaling Pathway

The following diagram illustrates the reaction of the acridone-based probe with nitric oxide.



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